molecular formula C13H9ClF3N3O2 B12235796 N-(5-chloro-2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide

N-(5-chloro-2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide

Cat. No.: B12235796
M. Wt: 331.68 g/mol
InChI Key: YLOMWKHZAVIPOK-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a trifluoromethyl group and a carboxamide group, along with a 5-chloro-2-methoxyphenyl group.

Properties

Molecular Formula

C13H9ClF3N3O2

Molecular Weight

331.68 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide

InChI

InChI=1S/C13H9ClF3N3O2/c1-22-9-3-2-7(14)6-8(9)19-12(21)11-18-5-4-10(20-11)13(15,16)17/h2-6H,1H3,(H,19,21)

InChI Key

YLOMWKHZAVIPOK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=NC=CC(=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

    Introduction of Substituents: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. The 5-chloro-2-methoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction.

    Carboxamide Formation: The carboxamide group is typically introduced through an amide coupling reaction using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
  • N-(5-chloro-2-methoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrimidine-2-carboxamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound for various applications.

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